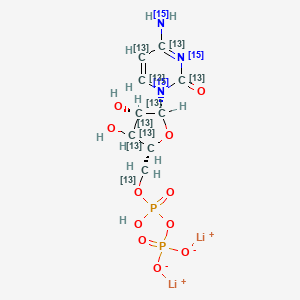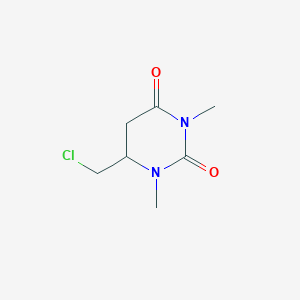
6-(Chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione is an organic compound that belongs to the class of diazinane derivatives. This compound is characterized by the presence of a chloromethyl group attached to a diazinane ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione typically involves the chloromethylation of a diazinane precursor. One common method involves the reaction of 1,3-dimethyl-1,3-diazinane-2,4-dione with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the implementation of environmentally friendly catalysts and solvents is crucial to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
6-(Chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include methylamine, sodium thiolate, and sodium alkoxide.
Major Products Formed
Nucleophilic Substitution: The major products are substituted diazinane derivatives with various functional groups.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are alcohols or amines.
科学研究应用
6-(Chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione has several applications in scientific research:
作用机制
The mechanism of action of 6-(Chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components . This interaction can disrupt normal cellular functions and lead to various biological effects.
相似化合物的比较
Similar Compounds
- 6-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
6-(Chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern on the diazinane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H11ClN2O2 |
|---|---|
分子量 |
190.63 g/mol |
IUPAC 名称 |
6-(chloromethyl)-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C7H11ClN2O2/c1-9-5(4-8)3-6(11)10(2)7(9)12/h5H,3-4H2,1-2H3 |
InChI 键 |
HTAQSWSRKCDRIJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(CC(=O)N(C1=O)C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


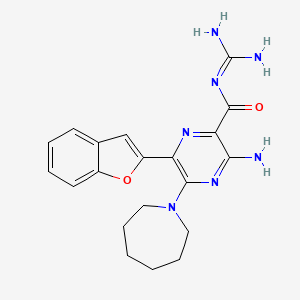
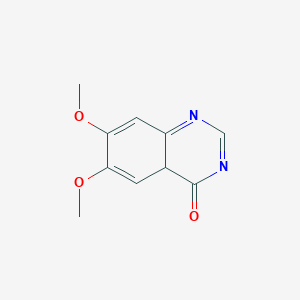
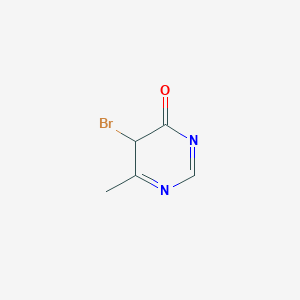
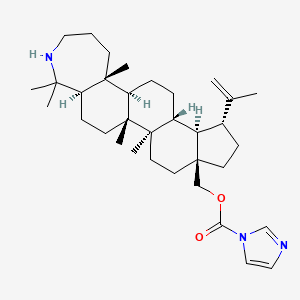
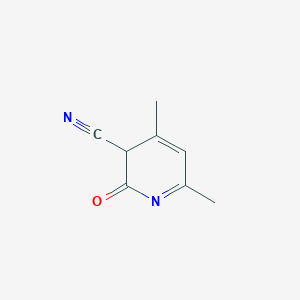
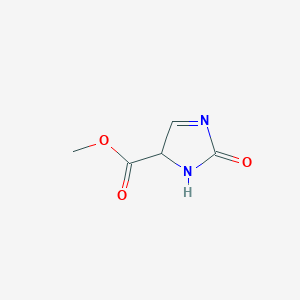
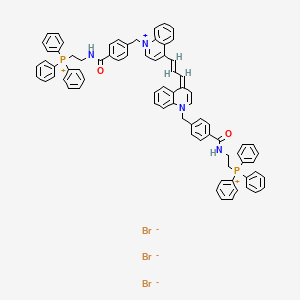
![(2S,3S,4S,5R,6S)-6-[2-[(2-aminoacetyl)amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12365413.png)
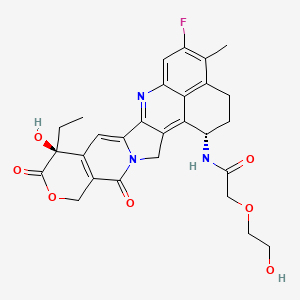
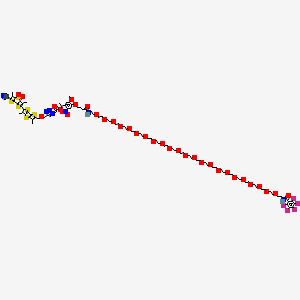
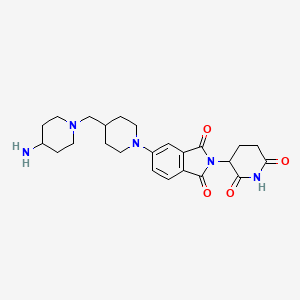
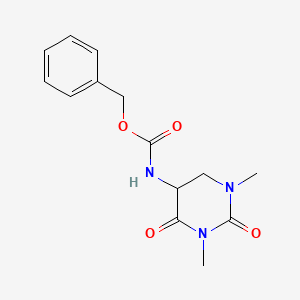
![N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12365453.png)
